4-(4,6,8-Trimethyl-3-nonanyl)benzenesulfonic acid
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Overview
Description
Benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, is a chemical compound widely used in various industrial applications. This compound is known for its surfactant properties, making it a key ingredient in detergents and cleaning agents. The molecular formula for this compound is [CnH2n-1C6H4SO3]2Ca, where n ranges from 11 to 13 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, typically involves the sulfonation of branched alkylbenzenes. The reaction is carried out by treating the alkylbenzene with sulfur trioxide (SO3) in the presence of a catalyst, such as oleum or sulfuric acid. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient formation of the sulfonic acid group .
Industrial Production Methods
In industrial settings, the production of benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, is carried out in large-scale reactors. The process involves continuous feeding of the alkylbenzene and sulfur trioxide into the reactor, where the sulfonation reaction takes place. The product is then neutralized with a base, such as sodium hydroxide or calcium hydroxide, to form the corresponding salt .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfinic acids.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfinic acids
Substitution: Halogenated derivatives
Scientific Research Applications
Benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Widely used in the formulation of detergents, cleaning agents, and emulsifiers
Mechanism of Action
The mechanism of action of benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to interact with and solubilize hydrophobic substances. This property is crucial in its role as a detergent and cleaning agent. The molecular targets include lipid bilayers in cell membranes, where it can disrupt the membrane structure and enhance the permeability of substances .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, C10-16-alkyl derivatives
- Benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, sodium salts
- Benzenesulfonic acid, mono-C9-17-alkyl derivatives, compounds with isopropylamine
Uniqueness
Benzenesulfonic acid, mono-C11-13-branched alkyl derivatives, is unique due to its specific branched alkyl chain length (C11-13), which provides optimal surfactant properties. This makes it particularly effective in applications requiring high detergency and emulsification capabilities .
Properties
CAS No. |
742022-24-8 |
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Molecular Formula |
C18H30O3S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-(4,6,8-trimethylnonan-3-yl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-6-18(15(5)12-14(4)11-13(2)3)16-7-9-17(10-8-16)22(19,20)21/h7-10,13-15,18H,6,11-12H2,1-5H3,(H,19,20,21) |
InChI Key |
IMRAQEPVUVPOHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)S(=O)(=O)O)C(C)CC(C)CC(C)C |
Origin of Product |
United States |
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